Somantadine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

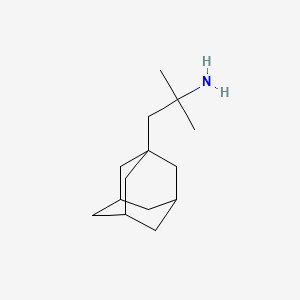

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKXRDQRMTVCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000612 | |

| Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79594-24-4 | |

| Record name | Somantadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079594244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WMX1FS9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Amantadine and Rimantadine

Disclaimer: The compound "Somantadine" is not found in the scientific literature. This guide details the synthesis and purification of Amantadine and Rimantadine, structurally related antiviral drugs, which are presumed to be the compounds of interest.

This technical guide provides a comprehensive overview of the synthetic routes and purification protocols for amantadine and rimantadine. It is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Amantadine: Synthesis and Purification

Amantadine (1-adamantylamine) is an antiviral and anti-Parkinsonian drug.[1][2][3][4][5] Its synthesis has been approached through various methods, primarily starting from adamantane or its derivatives.

Synthetic Pathways

Two major synthetic strategies for amantadine are the Ritter reaction and direct amination methods.[6]

1. Synthesis via Ritter-type Reaction from Adamantane:

This common route involves the generation of an adamantyl cation, which then reacts with a nitrile source, followed by hydrolysis to yield the amine.

-

Step 1: Formation of N-(1-adamantyl)formamide: Adamantane is reacted with nitric acid and potassium cyanide. The nitric acid facilitates the formation of an adamantyl carbocation, which then undergoes a Ritter reaction with the cyanide ion. Subsequent hydration in the acidic medium yields N-(1-adamantyl)formamide.[7]

-

Step 2: Hydrolysis to Amantadine Hydrochloride: The formamide intermediate is then hydrolyzed using hydrochloric acid in ethanol to produce amantadine hydrochloride.[7]

2. Synthesis from 1-Bromoadamantane:

An alternative pathway begins with 1-bromoadamantane, which can be synthesized from adamantane.[6][8][9]

-

Step 1: Formation of N-(1-adamantyl)acetamide: 1-Bromoadamantane is reacted with acetylamide in the presence of sulfuric acid.[8]

-

Step 2: Hydrolysis to Amantadine: The resulting acetamide is then hydrolyzed with a strong base, such as sodium hydroxide in diethylene glycol, to yield amantadine.[9]

-

Step 3: Salt Formation: The free base is then converted to the hydrochloride salt by treatment with anhydrous HCl.[8]

3. One-Pot Synthesis from 1-Bromoadamantane:

More recent methods focus on efficiency and sustainability, such as a one-pot synthesis from 1-bromoadamantane using urea and methanol in the presence of a phase transfer catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of Amantadine Hydrochloride from Adamantane [7]

-

N-(1-adamantyl)formamide Synthesis: Adamantane (138 g, 1.0 mol) is added to nitric acid (550 mL, 13 mol) with stirring at 25-30 °C over 30 minutes. Potassium cyanide (99 g, 1.5 mol) is then added portion-wise over 40 minutes while maintaining the temperature at 25-30 °C. The reaction mixture is heated to 60-65 °C and stirred for 5.5 hours. After cooling, ice water (700 mL) is added, and the mixture is stirred at 0-5 °C for 1 hour. The precipitated white solid is filtered and washed with cold water.

-

Hydrolysis to Amantadine Hydrochloride: A mixture of N-(1-adamantyl)formamide (5.42 g, 0.03 mol), ethanol (13 mL), and concentrated HCl (36%, 13 mL, 0.165 mol) is stirred at 80-85 °C for 1 hour. The solvent is then evaporated under vacuum to yield a white solid. Ethyl acetate (8 mL) is added, and the mixture is stirred at 50 °C for 30 minutes, followed by stirring at 0-5 °C for 1 hour. The resulting white solid product is filtered and dried under vacuum.

Protocol 2: One-Pot Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [6]

This method utilizes 1-bromoadamantane, urea, and methanol with a phase transfer catalyst (TBAI) for a more direct route to amantadine hydrochloride. The reaction is carried out at 65°C for 2 hours, followed by in-situ salt formation with HCl.

Data Presentation

| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| Two-Step from Adamantane | Adamantane | Nitric acid, Potassium cyanide, HCl | 93.68 | 99.22 (GC) | [7] |

| Two-Step from 1-Bromoadamantane (via acetamide) | 1-Bromoadamantane | Acetylamide, Sulfuric acid, NaOH, HCl | 74 (overall) | - | [8] |

| One-Pot from 1-Bromoadamantane | 1-Bromoadamantane | Urea, Methanol, TBAI, HCl | 96.08 | - | [6] |

| Microwave-Assisted from Adamantane (via acetamide) | Adamantane | Acetonitrile, Sulfuric acid, NaOH, HCl | 71 (overall) | 99 | [10] |

Purification

The final product, amantadine hydrochloride, is typically purified by recrystallization.

-

Crude Product Dissolution: The crude amantadine is dissolved in dilute hydrochloric acid.[11]

-

Decolorization: The solution's temperature is raised to 50°C, and the pH is adjusted to 3-4 with hydrochloric acid. The temperature is then increased to 70-80°C. Activated carbon is added for decolorization, and the solution is stirred.[11]

-

Crystallization: The hot solution is filtered and then cooled to induce crystallization. Brine refrigeration can be used to facilitate this process.[11]

-

Isolation and Drying: The crystals are isolated by filtration, washed with a solvent like acetone, and then dried under a vacuum.[9][11]

Visualizations

Caption: Synthesis of Amantadine HCl from Adamantane.

Caption: Purification workflow for Amantadine HCl.

Rimantadine: Synthesis and Purification

Rimantadine, an α-methyl derivative of amantadine, is also an antiviral agent used against influenza A.[12][13][14]

Synthetic Pathways

The synthesis of rimantadine often starts from an adamantane derivative, leading to the formation of adamantane methyl ketone as a key intermediate.

1. Synthesis from 1-Adamantanecarboxylic Acid:

-

Step 1: Formation of Adamantane Methyl Ketone: 1-Adamantanecarboxylic acid is used in a one-pot reaction with diethyl malonate, activated by sodium, to produce adamantane methyl ketone.[13]

-

Step 2: Oximation: The ketone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.[13]

-

Step 3: Reduction to Rimantadine: The oxime is subsequently reduced, for example, using Raney nickel as a catalyst, to yield rimantadine.[13]

-

Step 4: Salt Formation: The final product is obtained by forming the hydrochloride salt.[13]

2. Reductive Amination of 1-Acetyladamantane:

Another approach involves the direct reductive amination of 1-acetyladamantane. This process typically requires high temperatures and pressures with a metal catalyst.[15]

Experimental Protocols

Protocol 3: Synthesis of Rimantadine Hydrochloride from 1-Adamantanecarboxylic Acid [13]

-

Adamantane Methyl Ketone Synthesis: 1-Adamantanecarboxylic acid is reacted in a one-pot synthesis with diethyl malonate activated by sodium. The resulting product is recrystallized from water.

-

Oxime Formation: Adamantane methyl ketone and hydroxylamine hydrochloride are refluxed in absolute ethanol and pyridine for 3 hours. After cooling, the mixture is filtered, and the filter cake is washed with water and dried.

-

Reduction to Rimantadine: The oxime is catalytically reduced using Raney nickel (1.0%) at 55°C for 21 hours.

-

Salt Formation: The resulting rimantadine free base is converted to the hydrochloride salt by passing hydrochloric acid gas through a solution of the amine.

Data Presentation

| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Reference |

| From 1-Adamantanecarboxylic Acid (via oxime) | 1-Adamantanecarboxylic Acid | Diethyl malonate, Sodium, Hydroxylamine HCl, Raney-Ni, HCl | 85 (from oxime) | [13] |

| From Adamantane Methyl Ketone (NaBH4 reduction) | Adamantane Methyl Ketone | Sodium borohydride, HCl, Ammonia water | 94.1 | [16] |

Purification

Similar to amantadine, rimantadine hydrochloride can be purified by recrystallization. The crude product is dissolved in a suitable solvent, potentially treated to remove impurities, and then crystallized by cooling or the addition of an anti-solvent. The pure crystals are then isolated and dried.

Visualizations

Caption: Synthesis of Rimantadine HCl.

References

- 1. Amantadine - Wikipedia [en.wikipedia.org]

- 2. Amantadine | Parkinson's Foundation [parkinson.org]

- 3. Amantadine: MedlinePlus Drug Information [medlineplus.gov]

- 4. drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ias.ac.in [ias.ac.in]

- 7. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]

- 8. researchgate.net [researchgate.net]

- 9. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. CN102050744B - Synthesis method for Amantadine Hydrochloride - Google Patents [patents.google.com]

- 12. Rimantadine - Wikipedia [en.wikipedia.org]

- 13. Page loading... [guidechem.com]

- 14. Synthesis of Three Rimantadine Schiff Bases and Their Biological Effects on Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]

A Technical Guide to the Antiviral Spectrum of Amantadine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide pertains to Amantadine. It is presumed that "Somantadine" was a typographical error, as Amantadine is a well-documented antiviral agent, whereas this compound is not found in the scientific literature.

Introduction

Amantadine is a synthetic tricyclic amine of the adamantane class of compounds.[1] Initially developed for influenza A prophylaxis, its clinical utility has since been largely superseded by newer antiviral agents due to the widespread emergence of resistance.[2] However, its mechanism of action and the evolution of resistance provide a valuable case study for antiviral drug development. This document provides a detailed overview of the antiviral spectrum of Amantadine, its mechanism of action, the development of resistance, and the experimental protocols used to characterize its activity.

Antiviral Spectrum of Activity

Amantadine's antiviral activity is primarily limited to influenza A virus.[3] It has demonstrated inhibitory effects against various subtypes, including H1N1, H2N2, and H3N2.[3] Notably, Amantadine has little to no activity against influenza B viruses, which lack the M2 protein target of the drug.[3]

The emergence of resistant strains has significantly diminished the clinical effectiveness of Amantadine. The 50% inhibitory concentrations (IC50s) for resistant strains are substantially higher than for susceptible wild-type (WT) viruses.[4]

Table 1: In Vitro Antiviral Activity of Amantadine Against Influenza A Virus Strains

| Virus Strain/Genotype | Assay Type | Cell Line | IC50 / EC50 (µg/mL) | Reference |

| Influenza A (various subtypes) | Plaque Reduction | MDCK | 0.013 - 0.48 | [5] |

| Influenza A/Alaska/6/77 (H3N2) | Cytopathic Effect | Ferret Tracheal Ciliated Epithelium | 0.5 - 1.0 (protective concentration) | [6] |

| Influenza A/Bangkok/1/79 (H3N2) | Cytopathic Effect | Ferret Tracheal Ciliated Epithelium | 0.5 - 1.0 (protective concentration) | [6] |

| Influenza A (H1N1) WT | Plaque Reduction | MDBK | 0.02 | [4] |

| Influenza A (H1N1) L26F mutant | Plaque Reduction | MDBK | 3.2 | [4] |

| Influenza A (H1N1) V27A mutant | Plaque Reduction | MDBK | 66.0 | [4] |

| Influenza A (H1N1) A30T mutant | Plaque Reduction | MDBK | 3.1 | [4] |

| Influenza A (H1N1) S31N mutant | Plaque Reduction | MDBK | 33.0 | [4] |

| Influenza A (H1N1) G34E mutant | Plaque Reduction | MDBK | 3.6 | [4] |

| Influenza A (H1N1) V27A/S31N mutant | Plaque Reduction | MDBK | 16.0 | [4] |

MDCK: Madin-Darby Canine Kidney; MDBK: Madin-Darby Bovine Kidney

Mechanism of Action

Amantadine's antiviral effect is achieved by blocking the ion channel activity of the M2 protein of influenza A virus.[7][8] The M2 protein is a homotetramer that functions as a proton channel, which is crucial for the early stages of viral replication.[9]

Following endocytosis of the virus into the host cell, the endosome becomes acidified. The M2 protein channels protons from the endosome into the interior of the virion.[1] This influx of protons lowers the pH inside the virus, which in turn promotes the dissociation of the viral matrix protein (M1) from the viral ribonucleoprotein (vRNP) complexes.[1] This "uncoating" step is essential for the release of vRNPs into the cytoplasm, after which they can migrate to the nucleus to initiate viral transcription and replication.[9]

Amantadine binds to the pore of the M2 ion channel, physically obstructing the flow of protons.[10] By preventing the acidification of the viral interior, Amantadine inhibits the uncoating process, effectively trapping the viral genetic material within the core and halting the replication cycle.[11]

Figure 1: Mechanism of action of Amantadine on the Influenza A virus M2 proton channel.

Mechanism of Resistance

Resistance to Amantadine arises from single amino acid substitutions within the transmembrane domain of the M2 protein.[12][13] These mutations occur at specific positions that line the pore of the ion channel, including residues 26, 27, 30, 31, and 34.[12][13][14]

The most prevalent resistance mutation is a serine-to-asparagine substitution at position 31 (S31N).[12] Other common mutations include L26F, V27A, A30T, and G34E.[13][14] These changes alter the conformation of the channel pore, thereby preventing Amantadine from binding effectively and blocking proton transport. This allows the virus to replicate even in the presence of the drug. The high frequency of these mutations has led to widespread resistance in circulating influenza A strains.[12]

Figure 2: Logical relationship of Amantadine resistance development.

Experimental Protocols

The primary method for determining the in vitro susceptibility of influenza viruses to Amantadine is the plaque reduction assay.[4][11]

Plaque Reduction Assay Protocol

-

Cell Culture Preparation:

-

Virus Preparation and Dilution:

-

A stock of the influenza A virus strain to be tested is serially diluted in infection medium (e.g., serum-free DMEM with trypsin, which is necessary for viral entry).

-

Dilutions are typically made to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

-

Drug Preparation:

-

Amantadine hydrochloride is dissolved in sterile water or phosphate-buffered saline (PBS) to create a stock solution.

-

Serial dilutions of the drug are prepared in the infection medium to achieve the desired final concentrations for testing.

-

-

Infection and Drug Treatment:

-

The growth medium is removed from the confluent cell monolayers, and the cells are washed with PBS.

-

The diluted virus is added to the wells to allow for viral adsorption, typically for 1 hour at 37°C.[15]

-

After the adsorption period, the virus inoculum is removed.

-

-

Overlay and Incubation:

-

An overlay medium containing agarose or methylcellulose is added to each well. This semi-solid medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death known as plaques.

-

The overlay medium also contains the various concentrations of Amantadine being tested. A control well with no drug is included.[15]

-

The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.[15]

-

-

Plaque Visualization and Counting:

-

After incubation, the cell monolayers are fixed (e.g., with a solution of formaldehyde).

-

The overlay is removed, and the cells are stained with a dye such as crystal violet or naphthalene black, which stains living cells. Plaques appear as clear, unstained areas where cells have been killed by the virus.[15]

-

The number of plaques in each well is counted.

-

-

Data Analysis:

-

The percentage of plaque inhibition for each drug concentration is calculated relative to the control well (no drug).

-

The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque inhibition against the drug concentration and calculating the concentration at which a 50% reduction in the number of plaques is observed.[4]

-

Figure 3: Experimental workflow for the Plaque Reduction Assay.

Conclusion

Amantadine serves as a foundational example in the study of antiviral drugs, particularly concerning its specific targeting of a viral protein and the subsequent development of resistance. While its clinical use for influenza is now limited due to high levels of resistance, the principles of its mechanism of action and the methodologies used to evaluate its efficacy remain highly relevant to the field of antiviral research and development. A thorough understanding of Amantadine's antiviral spectrum and the molecular basis of resistance is crucial for developing next-generation antiviral therapies that can overcome these challenges.

References

- 1. Influenza A Virus Can Undergo Multiple Cycles of Replication without M2 Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Generation and Characterization of Recombinant Influenza A (H1N1) Viruses Harboring Amantadine Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Influence of amantadine resistance mutations on the pH regulatory function of the M2 protein of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Cytoplasmic Tail of the Influenza A Virus M2 Protein Plays a Role in Viral Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The sequence analysis of M2 gene for identification of amantadine resistance in avian influenza virus (H9N2 subtype), detected from broiler chickens with respiratory syndrome during 2016-2018, in Isfahan-Iran [redalyc.org]

- 13. Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

In Vitro Efficacy of Adamantanes Against Influenza A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of the adamantane class of antiviral drugs, specifically amantadine and its derivative rimantadine (referred to collectively as "Somantadine" in the context of this document's core focus), against influenza A virus. This document details their mechanism of action, summarizes key efficacy data, and provides comprehensive experimental protocols for assessing their antiviral activity.

Introduction

Adamantanes were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A infections. Their mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component in the viral replication cycle. However, the emergence of widespread resistance has significantly limited their clinical use. Despite this, the study of adamantanes continues to provide valuable insights into influenza A virology and antiviral drug development.

Mechanism of Action: M2 Proton Channel Inhibition

The primary antiviral target of this compound is the M2 protein of the influenza A virus, which forms a proton-selective ion channel. This channel is essential for the uncoating of the virus within the host cell's endosomes. By blocking the M2 proton channel, this compound prevents the influx of protons into the viral core, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1). This ultimately halts the viral replication process.[1][2] The S31N mutation in the M2 protein is the most common cause of resistance to adamantanes.[3][4]

Quantitative In Vitro Efficacy Data

The in vitro efficacy of this compound is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). These values represent the drug concentration required to inhibit viral replication or a specific viral function by 50%. The following table summarizes representative EC50 and IC50 values for amantadine and rimantadine against various influenza A strains. It is important to note that efficacy can vary significantly based on the viral strain, the specific assay used, and the cell line.

| Compound | Influenza A Strain | M2 Genotype | Assay | EC50 / IC50 (µM) | Reference |

| Amantadine | A/California/04/2009 (H1N1) | S31N | Miniplaque | 242 | [5] |

| Rimantadine | A/California/04/2009 (H1N1) | S31N | Miniplaque | 106 | [5] |

| Amantadine | A/Victoria/3/75 (H3N2) | Wild-Type | Miniplaque | 3 | [5] |

| Rimantadine | A/Soloman Island/3/2006 (H1N1) | Wild-Type | Plaque Reduction | 0.024 | [6] |

| Amantadine | A/New Caledonia/20/99 (H1N1) | Wild-Type | CPE | 0.3 µg/mL | [7] |

| Amantadine | A/Sydney/05/97 (H3N2) | Wild-Type | CPE | 8 µg/mL | [7] |

| Amantadine | A/WSN/33 (H1N1) | S31N | Plaque Reduction | >10 | |

| Amantadine | A/Hong Kong/68 (H3N2) | Wild-Type | Plaque Inhibition | 0.2-0.4 µg/mL | [3] |

| Rimantadine | A/Hong Kong/68 (H3N2) | Wild-Type | Plaque Inhibition | 0.2-0.4 µg/mL | [3] |

Experimental Protocols

Accurate assessment of the in vitro efficacy of this compound requires standardized and well-controlled experimental protocols. The following sections detail the methodologies for key assays.

Plaque Reduction Assay

The plaque reduction assay is a classic method for quantifying the inhibition of viral replication.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock

-

This compound (Amantadine or Rimantadine)

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well plates

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the this compound compound in serum-free DMEM.

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with a predetermined dilution of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Aspirate the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the different concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Same as Plaque Reduction Assay, with the addition of 24-well plates.

Procedure:

-

Seed MDCK cells in 24-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM with TPCK-trypsin).

-

Infect the confluent cell monolayers with influenza A virus at a high multiplicity of infection (MOI), for example, an MOI of 1 to 5, to ensure all cells are infected.

-

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serial dilutions of this compound.

-

Incubate the plates for a single viral replication cycle (typically 24 hours).

-

Harvest the supernatant from each well.

-

Determine the virus titer in each supernatant sample by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cell monolayers.

-

The reduction in virus yield is calculated by comparing the virus titers from the drug-treated wells to the untreated control wells. The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%) is often reported for this assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT and LDH assays are commonly used for this purpose.

4.3.1. MTT Assay Protocol

Materials:

-

MDCK cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

-

Add serial dilutions of this compound to the wells. Include wells with cells only (no drug) as a control for 100% viability and wells with medium only as a blank.

-

Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is the drug concentration that reduces cell viability by 50% compared to the untreated control.

4.3.2. LDH Assay Protocol

Materials:

-

MDCK cells

-

96-well plates

-

This compound

-

LDH cytotoxicity detection kit

Procedure:

-

Seed MDCK cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound and incubate for the desired period. Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

-

Calculate the percentage of cytotoxicity for each drug concentration relative to the maximum LDH release control. The CC50 is the concentration that causes 50% cytotoxicity.

Conclusion

This technical guide provides a comprehensive overview of the in vitro evaluation of this compound (adamantanes) against influenza A. While the clinical utility of these drugs is hampered by resistance, the methodologies and principles outlined here remain fundamental to the field of antiviral research. The provided data and protocols serve as a valuable resource for scientists and researchers involved in the discovery and development of novel anti-influenza agents.

References

- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. broadpharm.com [broadpharm.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Relationship of Somantadine to Amantadine and Rimantadine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationships between the adamantane derivatives somantadine, amantadine, and rimantadine. While amantadine and rimantadine are well-characterized antiviral agents, this compound remains an experimental compound with limited publicly available data. This guide will detail the known properties of all three compounds, with a primary focus on the extensively studied amantadine and rimantadine, to illuminate the core chemical and pharmacological connections within this family of molecules.

Chemical Structures and Nomenclature

Amantadine, rimantadine, and this compound are all derivatives of adamantane, a bulky, rigid, tricyclic hydrocarbon. Their core structure is the adamantane cage, with variations in the substituent at one of the bridgehead positions. These structural similarities and differences are fundamental to their pharmacological profiles.

Table 1: Chemical Identity of this compound, Amantadine, and Rimantadine

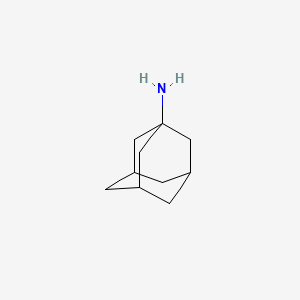

| Compound | IUPAC Name | Chemical Formula | Molar Mass | Chemical Structure |

| This compound | 1-(1-adamantyl)-2-methylpropan-2-amine[1][2] | C₁₄H₂₅N | 207.36 g/mol [1] |  |

| Amantadine | Adamantan-1-amine[3] | C₁₀H₁₇N | 151.25 g/mol [3] |  |

| Rimantadine | 1-(1-Adamantyl)ethan-1-amine | C₁₂H₂₁N | 179.30 g/mol |  |

The following Graphviz diagram illustrates the structural relationship between the three compounds, highlighting the common adamantane core and the differing side chains.

Caption: Chemical structures of Amantadine, Rimantadine, and this compound.

Mechanism of Antiviral Action

The primary mechanism of antiviral activity for amantadine and rimantadine against influenza A virus is the blockade of the M2 proton ion channel.[3][4] The M2 protein is a tetrameric channel embedded in the viral envelope that allows protons to enter the virion upon endocytosis. This acidification is a crucial step for the uncoating of the virus and the release of its ribonucleoprotein (RNP) into the cytoplasm of the host cell. By blocking this channel, amantadine and rimantadine inhibit viral replication at an early stage.[4]

The following diagram illustrates the established mechanism of action for amantadine and rimantadine.

Caption: Mechanism of M2 proton channel inhibition by adamantanes.

Pharmacological Properties: A Comparative Analysis

Significant differences in the pharmacokinetic profiles of amantadine and rimantadine have been documented, which influence their clinical use and side-effect profiles. Data for this compound is not available.

Table 2: Comparative Pharmacokinetics of Amantadine and Rimantadine

| Parameter | Amantadine | Rimantadine |

| Bioavailability | Well absorbed orally (86-90%)[3] | Well absorbed orally |

| Protein Binding | ~67%[5] | ~40% |

| Metabolism | Minimally metabolized; small amounts of an acetyl metabolite identified[3][5] | Extensively metabolized in the liver (hydroxylation, glucuronidation) |

| Elimination Half-life | 10-31 hours[3] | 24-36 hours |

| Excretion | Primarily excreted unchanged in the urine (90%)[3][5] | Less than 25% excreted unchanged in the urine |

Table 3: Comparative Antiviral Efficacy and Side Effect Profile

| Aspect | Amantadine | Rimantadine | This compound |

| Antiviral Spectrum | Influenza A virus[6] | Influenza A virus | Experimental, reported to have antiviral properties[1] |

| Prophylactic Efficacy (Influenza A) | 70-90% prevention of illness[7] | Comparable to amantadine | Not established |

| Therapeutic Efficacy (Influenza A) | Shortens illness by up to 50% if given within 48 hours of symptom onset[7] | Similar to amantadine | Not established |

| Common Side Effects | Nausea, dizziness, insomnia[8] | Nausea, insomnia, nervousness | Not documented |

| CNS Side Effects | More frequent and severe (e.g., confusion, hallucinations, seizures) | Less frequent and severe compared to amantadine | Not documented |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of adamantane derivatives are crucial for drug development. While specific protocols for this compound are not publicly available, the following sections describe representative methodologies for the synthesis and antiviral testing of amantadine, which would be analogous for other derivatives.

Synthesis of Amantadine

A common laboratory and industrial synthesis of amantadine involves a multi-step process starting from adamantane.

A Two-Step Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane:

This procedure represents a common and efficient method for the synthesis of amantadine.

-

Step 1: Synthesis of N-(1-adamantyl)formamide

-

To formamide at 75°C, 1-bromoadamantane is added with stirring.

-

Concentrated sulfuric acid (96%) is then added dropwise to the mixture.

-

The reaction mixture is heated to 85°C and maintained until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is slowly added to ice-cold water, causing the product, N-(1-adamantyl)formamide, to precipitate as a white solid.

-

The solid is collected by filtration and washed with cold water.

-

-

Step 2: Hydrolysis to Amantadine Hydrochloride

-

The N-(1-adamantyl)formamide from Step 1 is then subjected to hydrolysis using an aqueous solution of hydrochloric acid.

-

The reaction mixture is heated to reflux to drive the hydrolysis to completion.

-

Upon cooling, amantadine hydrochloride crystallizes from the solution.

-

The final product is collected by filtration, washed, and dried.

-

The following diagram outlines the general workflow for a two-step amantadine synthesis.

Caption: General workflow for the synthesis of amantadine hydrochloride.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound against a specific virus.

-

Cell Culture and Virus Preparation:

-

A confluent monolayer of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

-

A stock of influenza A virus with a known titer (plaque-forming units per mL) is prepared.

-

-

Infection and Treatment:

-

The cell monolayers are washed and then infected with a diluted virus suspension (e.g., to produce 50-100 plaques per well).

-

After a viral adsorption period (e.g., 1 hour at 37°C), the virus inoculum is removed.

-

The cells are then overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing serial dilutions of the test compound (amantadine, rimantadine, or this compound). A control with no compound is also included.

-

-

Incubation and Plaque Visualization:

-

The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days at 37°C in a CO₂ incubator).

-

The cell monolayers are then fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques.

-

-

Data Analysis:

-

The number of plaques in each well is counted.

-

The percentage of plaque inhibition for each compound concentration is calculated relative to the virus control.

-

The 50% inhibitory concentration (IC₅₀) is determined, which is the concentration of the compound that reduces the number of plaques by 50%.

-

The following diagram illustrates the workflow of a plaque reduction assay.

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Conclusion

This compound, amantadine, and rimantadine share a common adamantane core, which is the basis for their classification as a family of antiviral compounds. While amantadine and rimantadine have been extensively studied, revealing a clear mechanism of action through the inhibition of the influenza A M2 proton channel, this compound remains an experimental drug with very limited available data. The key relationship lies in their shared chemical scaffold and presumed, though unconfirmed for this compound, mechanism of action. The well-documented differences in the pharmacokinetics and side-effect profiles of amantadine and rimantadine underscore how minor structural modifications on the adamantane core can significantly impact the clinical utility of these compounds. Further research into this compound and other adamantane derivatives is warranted to explore the full potential of this chemical class in the development of novel antiviral agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H25N | CID 50234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amantadine - Wikipedia [en.wikipedia.org]

- 4. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Prevention, management, and control of influenza. Role of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Early Research and Discovery of Amantadine: A Technical Guide

A Note on the Scarcity of Information Regarding Somantadine

Following a comprehensive search for "this compound," it has been determined that this is an experimental antiviral drug from the adamantane family, which was first described in 1978 but was never commercialized.[1] The publicly available scientific literature on this compound is exceedingly sparse, making it impossible to construct an in-depth technical guide that meets the core requirements of detailed experimental protocols, extensive quantitative data, and validated signaling pathways as requested.

However, a closely related and extensively researched compound from the same chemical family, Amantadine , offers a wealth of data that aligns with the scope of this inquiry. Amantadine shares a similar structural backbone and was initially developed as an antiviral agent before its serendipitous discovery as a treatment for Parkinson's disease.[2][3][4]

Therefore, this technical guide will proceed by focusing on the early research and discovery of Amantadine as a representative and well-documented member of the adamantane class of drugs. This approach will allow for a thorough exploration of the scientific principles and experimental data relevant to your interests.

Introduction

Amantadine is a synthetic tricyclic amine of the adamantane family, initially developed in the early 1960s for its antiviral properties against the influenza A virus.[2][5] Its therapeutic potential expanded unexpectedly following the observation of its anti-parkinsonian effects in the late 1960s.[2][3] This guide provides a detailed overview of the foundational research that characterized Amantadine's dual therapeutic actions, focusing on its antiviral and neurological mechanisms of action.

Antiviral Research and Discovery

Amantadine's antiviral properties were first reported in 1963.[6] Early research focused on its efficacy as a prophylactic agent against influenza A.

Mechanism of Action: Influenza A M2 Proton Channel Inhibition

The primary antiviral mechanism of Amantadine is the blockade of the M2 proton channel of the influenza A virus.[6][7] This channel is crucial for the uncoating of the virus within the host cell's endosome. By inhibiting the influx of protons, Amantadine prevents the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.

Early Clinical Data on Antiviral Efficacy

Initial clinical trials in the 1960s demonstrated Amantadine's effectiveness in preventing influenza A infections. A notable study in 1963 involved volunteer college students exposed to a viral challenge, where the group receiving Amantadine showed a lower incidence of infection compared to the placebo group.[6]

| Study Parameter | Amantadine Group | Placebo Group | Reference |

| Prophylactic Dose | 100 mg | - | [6] |

| Timing | 18 hours before viral challenge | - | [6] |

| Outcome | Reduced incidence of Asian influenza infection | Higher incidence of infection | [6] |

Experimental Protocols: Plaque Reduction Assay

A common in vitro method used in early antiviral research to quantify the efficacy of a drug like Amantadine is the plaque reduction assay.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in culture plates.

-

Viral Inoculation: The cells are inoculated with a known concentration of influenza A virus and incubated to allow for viral attachment.

-

Drug Application: After incubation, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar) containing various concentrations of Amantadine.

-

Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (zones of cell death).

-

Quantification: Plaques are stained (e.g., with crystal violet) and counted. The concentration of Amantadine that reduces the number of plaques by 50% (the EC50) is determined.

Neurological Research and Discovery

The anti-parkinsonian effects of Amantadine were discovered serendipitously in 1968 when a patient taking the drug for influenza prophylaxis reported an improvement in her Parkinson's disease symptoms.[2][6] This led to clinical trials that confirmed its efficacy in treating the motor symptoms of Parkinson's disease.[8]

Mechanism of Action in Parkinson's Disease

The exact mechanism of Amantadine in Parkinson's disease is complex and not fully understood, but it is believed to involve multiple neurotransmitter systems.[6][7] The primary proposed mechanisms include:

-

Dopamine Release and Reuptake Inhibition: Amantadine has been shown to enhance the release of dopamine from presynaptic neurons and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[9][10]

-

NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor.[7][9] Overactivity of the glutamatergic system is implicated in the motor symptoms of Parkinson's disease.

Early Clinical Data in Parkinson's Disease

Early clinical trials in the 1970s established Amantadine's efficacy in reducing bradykinesia, rigidity, and tremor.[11] A pivotal study by Schwab et al. on 163 patients demonstrated a positive outcome.[2]

| Trial Parameter | Details | Reference |

| Patient Population | 163 patients with Parkinson's disease | [2] |

| Dosage (Max Daily) | 200 mg | [6] |

| Observed Outcome | 66% of patients experienced subjective or objective reduction of symptoms | [6] |

| Therapeutic Use | Monotherapy or as an adjuvant to L-dopa | [8] |

Experimental Protocols: In Vivo Microdialysis

To study the effects of Amantadine on dopamine release in the brain, researchers often use in vivo microdialysis in animal models (e.g., rats).

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the striatum.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters, including dopamine, from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.

-

Drug Administration: A baseline level of dopamine is established, after which Amantadine is administered to the animal.

-

Analysis: The concentration of dopamine in the dialysate samples is measured using techniques like high-performance liquid chromatography (HPLC). An increase in dopamine concentration post-administration indicates enhanced release or blocked reuptake.

Conclusion

The early research into Amantadine laid the groundwork for its dual use as both an antiviral and an anti-parkinsonian agent. Initial studies successfully identified its primary antiviral mechanism against influenza A and serendipitously uncovered its significant therapeutic potential in managing the symptoms of Parkinson's disease. While the precise neurological mechanisms remain a subject of ongoing research, the foundational discoveries highlighted its ability to modulate dopaminergic and glutamatergic pathways. This early work exemplifies a classic case of drug repurposing and underscores the importance of clinical observation in expanding the therapeutic applications of known compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Coincidental finding: has it happened again? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amantadine | Parkinson's Foundation [parkinson.org]

- 5. Amantadine | Podcast | Chemistry World [chemistryworld.com]

- 6. Amantadine - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Amantadine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Somantadine's Potential as an Antimicrobial Agent: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Executive Summary: Somantadine, an experimental antiviral drug belonging to the adamantane family, has garnered interest for its potential antimicrobial properties beyond its initial viral targets. As a structural analog of amantadine and rimantadine, its therapeutic applicability may extend to bacterial and fungal pathogens. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's antimicrobial potential, drawing largely from research on analogous adamantane derivatives due to the scarcity of direct studies on this compound. This document collates available quantitative data, details relevant experimental protocols, and visualizes known and proposed mechanisms of action to serve as a foundational resource for further research and development in this area.

Introduction to this compound and the Adamantane Class

This compound is an experimental antiviral compound characterized by a tricyclic aliphatic adamantane nucleus.[1] It is structurally related to the well-known antiviral drugs amantadine and rimantadine.[1] While initially investigated for its antiviral activity, the broader adamantane class has demonstrated a spectrum of antimicrobial effects, including antibacterial and antifungal properties. The lipophilic nature of the adamantane cage is believed to facilitate interaction with microbial cell membranes, a key factor in its antimicrobial action. This whitepaper will explore the potential of this compound as a broad-spectrum antimicrobial agent by examining the existing data on its analogs.

Antimicrobial Spectrum and Efficacy (Quantitative Data)

Table 1: Antibacterial Activity of Adamantane Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Adamantane-isothiourea hybrids | Staphylococcus aureus ATCC 6571 | Varies | [2] |

| Bacillus subtilis ATCC 5256 | Varies | [2] | |

| Micrococcus luteus ATCC 27141 | Varies | [2] | |

| Escherichia coli ATCC 8726 | Varies | [2] | |

| Pseudomonas aeruginosa ATCC 27853 | Varies | [2] | |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Staphylococcus aureus IFO 3060 | Varies | [3] |

| Bacillus subtilis IFO 3007 | Varies | [3] | |

| Micrococcus luteus IFO 3232 | Varies | [3] | |

| Escherichia coli IFO 3301 | Varies | [3] | |

| Pseudomonas aeruginosa IFO 3448 | Varies | [3] | |

| Adamantane-containing thiazole compounds | Gram-positive & Gram-negative strains | Varies | [4] |

Table 2: Antifungal Activity of Adamantane Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Amantadine Hydrochloride (in combination with azoles) | Drug-resistant Candida albicans | 32-512 (alone) | [5][6] |

| Adamantane-isothiourea hybrids | Candida albicans MTCC 227 | Varies | [2] |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Candida albicans IFO 0583 | Varies | [3] |

| Aspergillus oryzae IFO 4177 | Varies | [3] | |

| Aspergillus niger IFO 4414 | Varies | [3] | |

| Adamantane-containing thiazole compounds | Candida spp. | Varies | [4] |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of adamantane derivatives are multifaceted and depend on the target organism.

3.1. Antiviral Mechanism of Action

The antiviral activity of amantadine and its analogs against influenza A virus is the most well-characterized mechanism. It primarily involves the inhibition of the viral M2 protein, which functions as a proton channel. This inhibition disrupts two key stages of the viral replication cycle:

-

Uncoating: By blocking the M2 ion channel, adamantanes prevent the influx of protons into the viral particle within the endosome. This acidification is crucial for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.

-

Assembly and Release: The M2 protein is also involved in the late stages of viral replication, including the assembly and budding of new virions.

3.2. Antibacterial and Antifungal Mechanisms of Action

The exact mechanisms by which adamantane derivatives exert their antibacterial and antifungal effects are less understood. However, evidence suggests a primary role of membrane disruption . The lipophilic adamantane cage is thought to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to:

-

Increased membrane permeability.

-

Disruption of the membrane potential.

-

Leakage of essential intracellular components.

-

Inhibition of membrane-bound enzymes.

Recent studies on amantadine have also shown that it can inhibit the activity of efflux pumps in drug-resistant Candida albicans, thereby increasing the intracellular concentration of other antifungal drugs.[6][7] This suggests a potential role for adamantanes as adjuvants in combination therapies.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound and its analogs can be conducted using standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.[8][9][10]

4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for yeasts) for a specified duration (typically 16-20 hours for bacteria, 24-48 hours for fungi).

-

Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. Synergistic antifungal effects and mechanisms of amantadine hydrochloride combined with azole antifungal drugs on drug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic antifungal effects and mechanisms of amantadine hydrochloride combined with azole antifungal drugs on drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Amantadine - Wikipedia [en.wikipedia.org]

- 9. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In vitro interactions of amantadine hydrochloride, R-(-)-deprenyl hydrochloride and valproic acid sodium salt with antifungal agents against filamentous fungal species causing central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Adamantane-Class Antivirals: A Case Study with Somantadine Analogues

Introduction

Somantadine is an experimental antiviral drug belonging to the adamantane family, which also includes the well-known compounds amantadine and rimantadine.[1] As an investigational compound, publicly available data on the specific solubility and stability of this compound is limited. However, the principles and methodologies for characterizing these critical physicochemical properties are well-established within the pharmaceutical sciences. This guide provides an in-depth overview of the core concepts and experimental protocols for assessing the solubility and stability of adamantane-class antivirals, using data from the closely related and extensively studied compound, amantadine, as an illustrative example. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound or other adamantane derivatives.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption and diminished therapeutic efficacy.[2] Therefore, a thorough understanding of a compound's solubility profile is essential during early-stage drug development.

Quantitative Solubility Data for Amantadine Hydrochloride

The following table summarizes the reported solubility of amantadine hydrochloride, a close structural analogue of this compound. These data provide a useful reference point for estimating the solubility characteristics of other adamantane derivatives.

| Solvent | Solubility | Reference(s) |

| Water | 400 mg/mL | [3] |

| Ethanol (95%) | Freely soluble | [4] |

| Methanol | Freely soluble | [4] |

| Dimethyl sulfoxide (DMSO) | 11 mg/mL (53.05 mM) | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 5 mg/mL | [6] |

| Diethyl ether | Practically insoluble | [4] |

| Formic acid | Very soluble | [4] |

Note: "Freely soluble" is a pharmacopeial term indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[2] The following protocol is a generalized procedure suitable for an adamantane-class compound.

Objective: To determine the equilibrium solubility of a drug substance in a specific solvent system at a controlled temperature.

Materials:

-

Drug substance (e.g., this compound)

-

Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: Add an excess amount of the drug substance to a series of vials containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.[2]

-

Sampling: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is crucial to sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved drug in the diluted filtrate using a validated HPLC method.

-

Calculation: Calculate the solubility of the drug substance in the solvent, taking into account any dilution factors.

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Testing.

Stability Studies

Stability testing is a crucial component of drug development, providing information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining appropriate storage conditions, retest periods, and shelf-life.

Known Stability of Amantadine

Amantadine has demonstrated remarkable stability. Key findings from the literature include:

-

Long-Term Stability: Amantadine and rimantadine hydrochloride were found to be quite stable after storage for at least 25 years at ambient temperature.[8]

-

Thermal Stability: Both compounds retained full antiviral activity after boiling and being held at 65-85°C for several days.[8]

-

Photostability: Amantadine was not found to be subject to photodegradation based on UV testing.[9]

-

Formulation Stability: In a soft capsule formulation, lecithin was used as an emulsifier to uniformly disperse amantadine hydrochloride and increase stability.[10]

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.[11]

Objective: To investigate the degradation of a drug substance under various stress conditions.

Materials:

-

Drug substance (e.g., this compound)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the drug substance in an acidic solution (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 80°C) for a specified time.

-

Base Hydrolysis: Dissolve the drug substance in a basic solution (e.g., 0.1 N NaOH) and heat at an elevated temperature.

-

Oxidation: Dissolve the drug substance in an oxidative solution (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 105°C).

-

Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Sampling and Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

-

Peak Purity and Identification: Use a PDA detector to assess the purity of the main peak. Use an MS detector to help identify the structure of any degradation products.

Visualization of Experimental Workflow

Caption: Workflow for a Forced Degradation Study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Amantadine Hydrochloride - LKT Labs [lktlabs.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. This compound | Antiviral | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

Developmental History of Somantadine (PR 741-976): An Overview of an Adamantane Derivative

Notice to the Reader: A comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific, in-depth information on the developmental history of a compound designated as "Somantadine" or "PR 741-976". The information available is sparse and generally lists this compound as a member of the adamantane class of antiviral drugs, alongside more well-documented agents such as Amantadine and Rimantadine.[1][2][3]

Consequently, the creation of a detailed technical guide or whitepaper with specific quantitative data, experimental protocols, and precise signaling pathways for this compound is not possible at this time. This document will instead provide a general overview of the adamantane class of antivirals to offer a contextual understanding of the likely characteristics and mechanism of action of this compound.

Introduction to Adamantane Antivirals

Adamantane and its derivatives are a class of tricyclic amine compounds that were among the first effective antiviral agents developed for systemic use.[2] The parent compound, adamantane, was discovered in petroleum in 1933 and first synthesized in 1941.[3] The antiviral properties of this chemical family were discovered in the 1960s, leading to the development of Amantadine and subsequently its analogue, Rimantadine.[3] this compound is noted as a structural analog within this class.[4][5]

These drugs historically showed efficacy against Influenza A virus strains, though their clinical utility has been significantly diminished due to the development of widespread resistance.[3]

Presumed Mechanism of Action

The primary mechanism of action for adamantane derivatives is the inhibition of the M2 ion channel protein of the Influenza A virus.[2] This protein is crucial for the early stages of viral replication. After the virus enters the host cell through endocytosis, the M2 protein acts as a proton channel, allowing the influx of hydrogen ions from the endosome into the virion. This acidification process is essential for the uncoating of the virus, which involves the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.

By blocking this M2 ion channel, adamantane derivatives prevent the necessary acidification, thereby halting the viral uncoating process and inhibiting the replication cycle.

Figure 1: Generalized mechanism of action for adamantane derivatives like this compound. They block the M2 ion channel, preventing viral uncoating.

Developmental Status

While this compound has been mentioned in human clinical trials alongside other amantadine structural analogs, no specific data regarding the phases, endpoints, or outcomes of these trials are available in the reviewed literature.[4][5] Its name appears in patents and chemical supplier lists, often as this compound Hydrochloride, but detailed reports on its synthesis, preclinical testing, pharmacokinetics, or efficacy are absent.[6][7][8]

Data and Experimental Protocols

Due to the lack of specific research publications on this compound (PR 741-976), this guide cannot provide the requested tables of quantitative data (e.g., IC50, LD50, pharmacokinetic parameters) or detailed experimental protocols for its synthesis, in vitro assays, or in vivo studies.

Conclusion

This compound (PR 741-976) is identified as a member of the adamantane family of antiviral compounds. Based on its classification, its mechanism of action is presumed to be the inhibition of the Influenza A M2 ion channel, a mechanism shared with Amantadine and Rimantadine. However, a detailed developmental history, including preclinical and clinical data, remains largely undocumented in publicly accessible sources. Without such information, a comprehensive technical assessment is impossible. Further research and publication of any existing data would be necessary to fully elucidate the developmental history and potential of this compound as a therapeutic agent.

References

- 1. Medicinal chemistry of Anti viral agents | PPTX [slideshare.net]

- 2. Antiviral agents agents medicinal chemstry pptx | PPTX [slideshare.net]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20190314497A1 - Compositions and methods for treating viral infections through stimulated innate immunity in combination with antiviral compounds - Google Patents [patents.google.com]

- 7. US10286065B2 - Compositions and methods for treating viral infections through stimulated innate immunity in combination with antiviral compounds - Google Patents [patents.google.com]

- 8. Available Antiviral Agents at VulcanChem | Vulcanchem [vulcanchem.com]

Somantadine: A Technical Guide to an Adamantane Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somantadine, an experimental antiviral agent, belongs to the adamantane family of compounds, a class of drugs known for their unique cage-like hydrocarbon structure. While never commercialized, its structural similarity to licensed drugs like amantadine and rimantadine suggests a potential dual mechanism of action: inhibition of the influenza A M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of this compound, drawing upon the extensive research conducted on the adamantane family to infer its pharmacological profile, potential therapeutic applications, and the methodologies for its study. Due to the limited direct experimental data on this compound, this document leverages comparative analysis of its close analogs to present a detailed, albeit inferred, understanding of its properties.

Introduction to the Adamantane Family

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry.[1] Its unique properties, including metabolic stability and the ability to interact with specific biological targets, have led to the development of several successful drugs.[2] The adamantane family encompasses antiviral and anti-Parkinsonian agents, with amantadine being the prototypical member.[3][4]

Chemical Structure and Properties of this compound

This compound, with the chemical formula C14H25N and IUPAC name 1-(1-adamantyl)-2-methylpropan-2-amine, is a derivative of adamantane.[3] Its structure is characterized by the bulky adamantane cage linked to a tertiary butylamine group. This substitution pattern distinguishes it from amantadine (1-aminoadamantane) and rimantadine (1-(1-aminoethyl)adamantane). The increased steric bulk and lipophilicity conferred by the dimethylpropylamine side chain are expected to influence its pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound and Related Adamantane Derivatives

| Compound | Chemical Formula | Molar Mass ( g/mol ) | IUPAC Name |

| This compound | C14H25N | 207.36 | 1-(1-adamantyl)-2-methylpropan-2-amine |

| Amantadine | C10H17N | 151.25 | adamantan-1-amine |

| Rimantadine | C12H21N | 179.30 | 1-(1-adamantyl)ethan-1-amine |

Inferred Mechanism of Action

Based on the well-established mechanisms of other adamantane derivatives, this compound is predicted to exhibit a dual mechanism of action.

Antiviral Activity: M2 Proton Channel Inhibition

Amantadine and rimantadine exert their antiviral effects against influenza A virus by blocking the M2 proton channel, a crucial component in the viral replication cycle.[5] This channel is responsible for acidifying the interior of the virus particle within the endosome, a necessary step for viral uncoating and the release of viral ribonucleoprotein (vRNP) into the cytoplasm. By obstructing this channel, adamantane derivatives prevent viral replication.

Diagram 1: Inferred Antiviral Mechanism of this compound

Caption: Inferred inhibition of the influenza A M2 proton channel by this compound.

Neurological Activity: NMDA Receptor Antagonism

Adamantane derivatives, including amantadine and memantine, are also known to be non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the central nervous system (CNS).[6] Overactivation of NMDA receptors is implicated in excitotoxicity and the pathophysiology of several neurological disorders, including Parkinson's disease. By blocking the NMDA receptor channel, these compounds can modulate excessive glutamatergic activity.[7] The affinity for the NMDA receptor is influenced by the structure of the amino group and its substituents.[8]

Diagram 2: Inferred NMDA Receptor Antagonism by this compound

Caption: Inferred non-competitive antagonism of the NMDA receptor by this compound.

Quantitative Data (Inferred and Comparative)

Direct quantitative data for this compound is not publicly available. However, by examining the structure-activity relationships (SAR) within the adamantane family, we can infer its potential potency. The addition of bulkier, more lipophilic side chains can influence both antiviral and NMDA receptor antagonist activities.[2]

Table 2: Comparative Antiviral and NMDA Receptor Activity of Adamantane Derivatives (Literature Values)

| Compound | Antiviral Activity (Influenza A) IC50 | NMDA Receptor Antagonist Activity (Ki) | Reference |

| Amantadine | 0.1 - 1.0 µM | 1 - 10 µM | [6][9] |

| Rimantadine | 0.01 - 0.1 µM | > 10 µM | [5] |

| Memantine | Not applicable | 0.5 - 2.0 µM | [7] |

| This compound | Data not available (inferred to be potent) | Data not available (inferred to be active) |

Note: IC50 and Ki values can vary depending on the specific viral strain, receptor subtype, and experimental conditions.

Experimental Protocols (General for Adamantane Derivatives)

The following are generalized protocols for key experiments used to characterize adamantane derivatives. These methodologies would be applicable to the study of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the in vitro antiviral efficacy of a compound.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media until a confluent monolayer is formed in 6-well plates.

-

Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza A virus for 1 hour at 37°C.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose).

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet. The plaques (zones of cell death) are then counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.

Diagram 3: Workflow for Plaque Reduction Assay